3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide 3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0989449
InChI: InChI=1S/C19H19Cl2N3OS/c20-16-9-4-13(12-17(16)21)18(25)23-19(26)22-14-5-7-15(8-6-14)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H2,22,23,25,26)
SMILES: C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C19H19Cl2N3OS
Molecular Weight: 408.3 g/mol

3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

CAS No.:

Cat. No.: VC0989449

Molecular Formula: C19H19Cl2N3OS

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide -

Specification

Molecular Formula C19H19Cl2N3OS
Molecular Weight 408.3 g/mol
IUPAC Name 3,4-dichloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C19H19Cl2N3OS/c20-16-9-4-13(12-17(16)21)18(25)23-19(26)22-14-5-7-15(8-6-14)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H2,22,23,25,26)
Standard InChI Key KPLAQJJBWMRTJM-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator